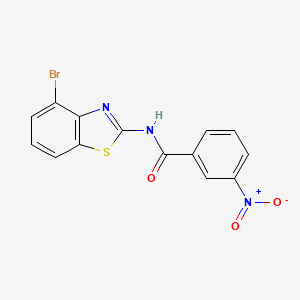

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

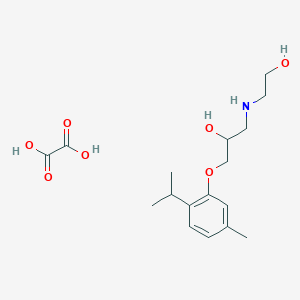

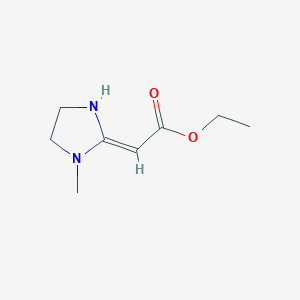

“N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds is often used in research and drug discovery .

Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. In this case, the nitro group (-NO2) and the amide group (-CONH2) are likely to be the most reactive parts of the molecule .科学的研究の応用

Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being developed as antitumor agents due to their potential to act as ligands for various biomolecules, which makes them candidates for cancer treatment. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could lead to new chemical entities for the market (Kamal, Hussaini, & Mohammed, 2015).

Degradation Processes of Nitisinone

Although not directly related to N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide, the study of the degradation processes of Nitisinone (NTBC), a compound with a different structure but relevant due to the investigation into its stability and degradation products, can provide insights into the stability of related chemical entities under various conditions. This research contributes to a better understanding of the properties of such compounds, which is crucial for evaluating their potential risks and benefits in medical applications (Barchańska et al., 2019).

Anticancer Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their anticancer properties. Structural modifications and the development of benzothiazole conjugates have been explored as potential chemotherapeutics. These derivatives have been screened for in vitro and in vivo anticancer activity, showing promising results that require further characterization for their toxicity to ensure their safe clinical use as cancer treatments (Ahmed et al., 2012).

Environmental Presence and Impact

The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, which include brominated derivatives similar to the chemical , underscores the importance of understanding the environmental impact and potential health risks of these compounds. Research has highlighted the need for more comprehensive studies on their occurrence, environmental fate, and toxicity to assess the risks they pose to human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

作用機序

The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the mechanism of action of this compound.

Safety and Hazards

特性

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDQMLWQGNDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)

![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)